molecular formula C16H16ClNO2 B4983264 N-(4-chlorophenyl)-3-propoxybenzamide

N-(4-chlorophenyl)-3-propoxybenzamide

Cat. No.: B4983264
M. Wt: 289.75 g/mol
InChI Key: UCQMJRPKTATFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-propoxybenzamide is a chemical compound of interest in medicinal chemistry and life sciences research. It belongs to the class of N-phenylbenzamide derivatives, which have demonstrated broad-spectrum antiviral activity in scientific studies. Related compounds with the N-(4-chlorophenyl)benzamide core structure have been investigated as potential therapeutic agents. For instance, research has identified a closely related derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), as a potent inhibitor of both wild-type and drug-resistant Hepatitis B Virus (HBV) . The antiviral mechanism of this class of compounds is associated with increasing intracellular levels of the host defense factor APOBEC3G (A3G), which inhibits viral replication . Furthermore, structurally similar benzamide compounds are being explored in epigenetics research as modulators of lysine acetyltransferases (KATs), which are key regulatory enzymes in gene expression . As a research chemical, this compound provides a valuable building block for pharmaceutical development and biochemical investigation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQMJRPKTATFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-propoxybenzamide typically involves the reaction of 4-chloroaniline with 3-propoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)

  • Structural Differences: Replaces the 3-propoxy group with 4-methoxy and 3-methylamino substituents .
  • Bioactivity: Exhibits anti-HBV activity (IC₅₀ = 1.2 μM) by upregulating A3G protein levels, a mechanism distinct from nucleoside analogs like lamivudine (3TC).
  • Pharmacokinetics : Demonstrates metabolic stability due to alkylation of the amine group, with an LD₅₀ of 385 mg/kg in mice .
  • Key Advantage : Higher specificity for HBV-resistant strains compared to the propoxy derivative, which lacks reported antiviral data.

N-(4-Chlorophenyl)-3-methylbenzamide

  • Structural Differences : Substitutes 3-propoxy with a 3-methyl group .
  • Crystallography : Exhibits a planar benzamide core with intermolecular hydrogen bonds (N–H⋯O), influencing packing efficiency and stability .

Variations in the Aromatic Amine Group

Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

  • Structural Differences : Incorporates a urea linkage instead of a simple amide and adds difluoro substituents .
  • Bioactivity : Acts as a chitin synthesis inhibitor (pesticide) targeting insects, unlike the therapeutic focus of benzamide derivatives. The urea group is critical for binding to insect-specific enzymes .
  • Regulatory Status : EPA-approved with low mammalian toxicity (LD₅₀ > 4,640 mg/kg in rats), highlighting how structural changes redirect applications .

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structural Differences : Features a nitro group at the 4-position and a phenethylamine side chain .
  • Electronic Effects : The nitro group’s electron-withdrawing nature may reduce metabolic oxidation but increase reactivity in electrophilic environments.

Pharmacokinetic and Toxicity Profiles

Compound logP (Estimated) LD₅₀ (mg/kg) Key Metabolite Stability Biological Target
N-(4-Chlorophenyl)-3-propoxybenzamide ~3.5 Not reported High (propoxy group) Not fully characterized
IMB-0523 ~2.9 385 (mice) Moderate HBV DNA polymerase/A3G
Diflubenzuron ~3.8 >4,640 (rat) High Insect chitin synthase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-3-propoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between 3-propoxybenzoic acid and 4-chloroaniline using carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) as an activator. Reaction temperatures should be maintained at -50°C to minimize side reactions and improve yield . Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (1:1.2 for acid:amine) are critical for purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the aromatic proton environment and substituent positions (e.g., the 4-chlorophenyl and 3-propoxy groups) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) provides precise bond lengths and angles, with R-factors < 0.05 indicating high structural accuracy .

Q. How does pH influence the physicochemical properties of this compound?

  • Methodology : Fluorescence intensity studies in varying pH (2.7–10.1) reveal protonation/deprotonation effects on the amide and propoxy groups. For example, fluorescence quenching at acidic pH may indicate interactions with metal ions (e.g., Pb2+^{2+}), which can be quantified using Stern-Volmer plots .

Advanced Research Questions

Q. What experimental design strategies address challenges in crystallizing this compound for structural analysis?

  • Methodology :

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to enhance crystal growth.
  • Temperature Gradients : Slow cooling from 60°C to 4°C promotes uniform crystal formation.
  • Data Collection : High-resolution X-ray data (e.g., 0.8 Å) with SHELXTL software minimizes refinement errors. Disordered propoxy chains require constraints during refinement .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodology :

  • Dose-Response Curves : Compare IC50_{50} values in enzymatic vs. cell-based assays to identify off-target effects.
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation (e.g., cytochrome P450 activity) skews bioactivity results .
  • Control Experiments : Include structurally similar analogs (e.g., 4-ethoxy or 4-nitro derivatives) to isolate the role of the 3-propoxy group .

Q. What computational methods predict the binding affinity of this compound to target receptors?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with receptors (e.g., kinases or GPCRs).
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Key parameters include RMSD (< 2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.